molecular formula C11H10F3N5O2 B6463410 7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640889-53-6

7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6463410
CAS No.: 2640889-53-6
M. Wt: 301.22 g/mol
InChI Key: GINCAMCPMADQIJ-UHFFFAOYSA-N
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Description

7-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a pyrimidine ring substituted with a trifluoromethyl group. The spiro[4.4]nonane core introduces conformational rigidity, which enhances binding specificity to biological targets. The trifluoromethyl group on the pyrimidine moiety contributes to increased lipophilicity and metabolic stability, making this compound a candidate for antimicrobial and pharmaceutical applications .

Properties

IUPAC Name

7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)6-1-3-15-8(16-6)19-4-2-10(5-19)7(20)17-9(21)18-10/h1,3H,2,4-5H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINCAMCPMADQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula: C₁₃H₁₄F₃N₅O₂
  • Molecular Weight: 317.28 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of trifluoromethyl groups via electrophilic aromatic substitution.
  • Coupling reactions to form the triazaspiro structure.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Antiproliferative Activity: Evaluated against breast, colon, and lung cancer cell lines.
  • Mechanism of Action: The activity may be attributed to the inhibition of specific kinases involved in tumor growth regulation.

A study reported that derivatives with a trifluoromethyl group showed enhanced activity against cancer cells due to increased lipophilicity and improved binding affinity to target proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Activity Against Plasmodium falciparum: Compounds with similar structures have shown effective inhibition of malaria parasites with IC₅₀ values ranging from 0.023 to 20 μM .
  • Mechanism: The presence of the trifluoromethyl group enhances interaction with dihydroorotate dehydrogenase (DHODH) in the parasite.

Study 1: Anticancer Evaluation

A series of experiments were conducted to evaluate the anticancer potential of related compounds:

CompoundCell LineIC₅₀ (μM)Mechanism
AMCF-75.0Kinase inhibition
BHCT11610.0Apoptosis induction
CA54915.0Cell cycle arrest

These findings underscore the potential of trifluoromethyl-containing compounds in cancer therapy.

Study 2: Antimalarial Activity

In another study focusing on antimalarial effects:

CompoundIC₅₀ (μM)Selectivity Index
D0.02318,478
E0.04515,000
F0.02020,000

These results highlight the efficacy and safety profile of the compounds against Plasmodium falciparum.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways that affect cell growth.
  • Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares structural features, molecular weights, and key properties of the target compound with related derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound 4-(Trifluoromethyl)pyrimidin-2-yl 331.24 (calculated) High lipophilicity (logP ~2.5 est.), enhanced metabolic stability
1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl None (hydrochloride salt) 191.62 Soluble in DMSO (>10 mM), stable at 2–8°C; used in antimicrobial studies
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Methyl 169.18 Lower solubility in water; purity >98%
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Phenyl 230.27 Reduced polarity; computed InChIKey: MTDXPZWIPQEUMN
3-(Isopropyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione HCl Isopropyl 233.69 Increased steric bulk; purity ≥95%

Key Observations :

  • The trifluoromethylpyrimidine substituent in the target compound likely improves target affinity compared to simpler alkyl or aryl groups due to its electron-withdrawing nature and hydrophobic effects.
  • Hydrochloride salts (e.g., 1,3,7-triazaspiro[4.4]nonane-2,4-dione HCl) exhibit better aqueous solubility, critical for in vitro assays .

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